molecular formula C4H13NSi B103195 (Aminomethyl)trimethylsilane CAS No. 18166-02-4

(Aminomethyl)trimethylsilane

Cat. No.: B103195
CAS No.: 18166-02-4
M. Wt: 103.24 g/mol
InChI Key: YVWPNDBYAAEZBF-UHFFFAOYSA-N
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Description

(Aminomethyl)trimethylsilane is an organosilicon compound with the molecular formula C₄H₁₃NSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a trimethylsilyl group attached to a methylamine moiety, which imparts unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of (Aminomethyl)trimethylsilane is primarily through its role as a reagent in chemical synthesis. For instance, it has been used in the synthesis of trimethylsilyl-diazomethane . It can also participate in 1,3-cycloaddition reactions with imines . Furthermore, it can be used in the preparation of azomethine ylides from ketones . These reactions highlight the compound’s ability to form new bonds and facilitate the synthesis of complex molecules .

Result of Action

The result of this compound’s action is primarily the formation of new chemical compounds through various reactions. For example, it can facilitate the synthesis of trimethylsilyl-diazomethane , participate in 1,3-cycloaddition reactions with imines , and aid in the preparation of azomethine ylides from ketones . The specific molecular and cellular effects would depend on the context of its use and the nature of the resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Aminomethyl)trimethylsilane can be synthesized through several methods. One common method involves the reaction of trimethylchlorosilane with methylamine in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often purified through distillation and other separation techniques to remove impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

(Aminomethyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Aminomethyl)trimethylsilane has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.

    Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.

    Industry: This compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    (Trimethylsilyl)ethanol: Similar in structure but contains an ethanol moiety instead of methylamine.

    (Trimethylsilyl)acetylene: Contains an acetylene group, offering different reactivity.

    (Trimethylsilyl)chloride: Used as a silylating agent in organic synthesis.

Uniqueness

(Aminomethyl)trimethylsilane is unique due to its combination of a trimethylsilyl group and a methylamine moiety. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications. Its stability and reactivity make it a valuable reagent in both research and industrial settings .

Properties

IUPAC Name

trimethylsilylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H13NSi/c1-6(2,3)4-5/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWPNDBYAAEZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H13NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171176
Record name 1-(Trimethylsilyl)methylamine
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Molecular Weight

103.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18166-02-4
Record name (Trimethylsilylmethyl)amine
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Record name (Aminomethyl)trimethylsilane
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Record name 18166-02-4
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Record name 1-(Trimethylsilyl)methylamine
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Record name 1-(trimethylsilyl)methylamine
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Record name (Aminomethyl)trimethylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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